1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a methyl group at position 1 and a carbamoyl-linked 1,3,5-trimethylpyrazole moiety at position 3. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazole derivatives are known to interact, such as antimicrobial or anticancer agents .
Properties
IUPAC Name |
1-methyl-5-[(1,3,5-trimethylpyrazol-4-yl)methylcarbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-7-9(8(2)17(3)16-7)5-14-12(19)11-10(13(20)21)6-15-18(11)4/h6H,5H2,1-4H3,(H,14,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOHSIUPRGBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-5-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, a carboxylic acid group, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 270.31 g/mol. The structural representation is essential for understanding its interaction with biological targets.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, such as:
- Anti-inflammatory : Compounds containing pyrazole rings have been shown to inhibit inflammatory pathways effectively.
- Antimicrobial : Some derivatives demonstrate significant activity against various bacterial strains, including E. coli and S. aureus.
- Anticancer : Certain pyrazole derivatives have been tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole moiety is known to form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activities.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including the compound :
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced edema models. The results indicated that certain compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Activity : In vitro tests showed that pyrazole derivatives demonstrated significant antimicrobial properties against multiple pathogens. For instance, compounds were evaluated against Klebsiella pneumoniae and Pseudomonas aeruginosa, with some exhibiting high inhibition rates .
- Cytotoxicity Against Cancer Cells : Research on the cytotoxic effects of pyrazole derivatives revealed that certain compounds displayed over 90% inhibition of cell proliferation in various cancer cell lines, including colon and lung cancer cells .
Comparative Analysis
| Activity Type | Compound Tested | Activity Observed |
|---|---|---|
| Anti-inflammatory | Various pyrazole derivatives | Comparable to indomethacin |
| Antimicrobial | Pyrazoles against E. coli, S. aureus | Significant inhibition observed |
| Anticancer | Pyrazoles tested on NCI cancer cell lines | Over 90% inhibition in multiple lines |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The target compound’s 1,3,5-trimethylpyrazole group increases hydrophobicity compared to the simpler pyrazole substituent in CAS 1159988-70-1 . This may improve membrane permeability but reduce aqueous solubility.
- Acidity : The predicted pKa (~3.48) aligns with other pyrazole-4-carboxylic acids, suggesting ionization at physiological pH, which influences bioavailability .
- Steric Effects : The bulkier trimethylpyrazole group in the target compound may hinder binding to flat enzymatic pockets compared to the pyridine derivative in , which offers planar π systems for interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
